molecular formula C16H12O4 B1207261 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester CAS No. 734-88-3

3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester

Cat. No.: B1207261
CAS No.: 734-88-3
M. Wt: 268.26 g/mol
InChI Key: FYOZSKRVTISLHE-UHFFFAOYSA-N
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Description

Synonyms and Chemical Abstract Service Registry Numbers

The compound 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester possesses the Chemical Abstract Service registry number 734-88-3, which serves as its unique identifier in chemical databases worldwide. This registry number has been consistently assigned across multiple authoritative chemical databases, including PubChem, Chemical Abstract Service Common Chemistry, and the Japanese Global database, confirming its established identity in the scientific literature.

The compound is recognized by numerous synonyms that reflect different naming conventions and structural perspectives. The most commonly encountered systematic names include "ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate" and "ethyl 3-oxobenzo[f]chromene-2-carboxylate," which emphasize the chromene ring system perspective. Alternative nomenclature includes "5,6-Benzocoumarin-3-carboxylic acid ethyl ester" and "5,6-Benzocoumarin-3-carboxylic acid ethyl ester," highlighting the coumarin structural framework.

Commercial and trade designations for this compound include "Belophar KLA," "Optical bleach 13-61," and "Compound 13-61," indicating its applications in industrial contexts. The European Inventory of Existing Commercial Chemical Substances designation "EINECS 211-997-9" provides its regulatory identification within European chemical commerce.

Category Designation Source
CAS Registry Number 734-88-3
EINECS Number 211-997-9
PubChem CID 69774
Beilstein Reference 0234987
Trade Names Belophar KLA, Optical bleach 13-61

Molecular Formula and Weight

The molecular formula of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester is C16H12O4, representing a composition of sixteen carbon atoms, twelve hydrogen atoms, and four oxygen atoms. This molecular composition reflects the compound's complex heterocyclic structure incorporating both aromatic and aliphatic components within its framework.

The molecular weight has been precisely determined as 268.26 grams per mole through computational analysis by PubChem version 2.2, based on the PubChem release 2025.04.14. This value is consistently reported across multiple chemical databases, with slight variations in precision reflecting different computational methodologies. The Japanese Global database reports the identical molecular weight of 268.268, confirming the accuracy of this fundamental molecular parameter.

The compound's molecular mass distribution includes a monoisotopic mass of 268.073559 atomic mass units, as determined through high-resolution mass spectrometry calculations. This precise mass value is essential for analytical chemistry applications, particularly in mass spectrometry identification and quantification procedures.

Parameter Value Source
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Monoisotopic Mass 268.073559 u
Exact Mass 268.04200

Systematic IUPAC Naming

The International Union of Pure and Applied Chemistry systematic naming for this compound follows the established conventions for polycyclic heterocyclic compounds with ester functionality. The primary IUPAC name is "ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate," which systematically describes the structural components and their relationships.

The nomenclature begins with the ethyl ester designation, indicating the presence of an ethoxycarbonyl group (-COOC2H5) attached to the heterocyclic core. The "3-oxo" designation specifies the ketone functionality at position 3 of the heterocyclic system, while "3H" indicates the specific tautomeric form and hydrogen positioning. The "benzo[f]chromene" portion describes the fused ring system, where "benzo" indicates the fused benzene ring and "[f]" specifies the fusion pattern according to established nomenclature conventions.

Alternative systematic names include "3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester," which emphasizes the naphthopyran perspective of the fused ring system. This naming convention highlights the naphthalene-pyran fusion pattern using the [2,1-b] descriptor to specify the exact connectivity between the rings.

The Chemical Abstract Service index name provides another systematic approach: "3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester," which has been consistently used in chemical literature indexing. This standardized naming ensures uniform identification across chemical databases and scientific publications.

Naming System Systematic Name Source
IUPAC Primary ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
IUPAC Alternative 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
CAS Index Name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
Japanese Systematic 3-オキソ-3H-ナフト[2,1-b]ピラン-2-カルボン酸エチル

Properties

IUPAC Name

ethyl 3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-2-19-15(17)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)18/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOZSKRVTISLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061065
Record name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

734-88-3
Record name Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate
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Record name 5,6-Benzocoumarin-3-carboxylic acid ethyl ester
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Record name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
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Record name 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester
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Record name Ethyl 5,6-benzocoumarin-3-carboxylate
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Record name Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate
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Biochemical Analysis

Cellular Effects

The effects of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s photochromic properties allow it to undergo a reversible transformation between colorless and colored forms upon exposure to light. This transformation can impact cellular signaling pathways by altering the cellular environment and influencing gene expression. Additionally, the compound’s ability to generate long-lived colored isomers can affect cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.

Molecular Mechanism

The molecular mechanism of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester involves its interaction with biomolecules at the molecular level. The compound undergoes a ring-opening reaction upon external stimulation, leading to the formation of merocyanine dyes. This reaction is facilitated by the compound’s unique structural properties, which allow it to act as a molecular switch. The binding interactions with biomolecules, such as enzymes and proteins, play a crucial role in this process. The compound’s ability to inhibit or activate enzymes can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s photochromic properties allow it to undergo reversible transformations, with the colored isomers having varying lifetimes. These temporal effects are essential for understanding the compound’s stability and its potential long-term impact on cellular processes. The degradation of the compound can lead to the formation of different isomers, each with distinct biochemical properties.

Dosage Effects in Animal Models

The effects of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by interacting with specific enzymes and proteins, leading to positive changes in cellular function. At high doses, the compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways. These dosage effects are crucial for understanding the compound’s therapeutic potential and its safety profile in animal models.

Biological Activity

3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester (CAS Number: 734-88-3) is a compound with significant biological activity. It is characterized by its molecular formula C16H12O4C_{16}H_{12}O_{4} and a molecular weight of approximately 268.27 g/mol. This compound has garnered interest in pharmacology and medicinal chemistry due to its diverse biological properties.

The compound's structure includes a naphthoquinone framework, which is often associated with various biological activities, including antioxidant and antimicrobial effects. The LogP value of 2.91 indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Antioxidant Activity

Research indicates that 3H-Naphtho[2,1-b]pyran-2-carboxylic acid derivatives exhibit notable antioxidant properties. In vitro assays have demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity is attributed to the presence of phenolic structures within the compound that can donate hydrogen atoms to free radicals .

Antimicrobial Properties

The compound has shown promising results against various microbial strains. Studies have reported its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and fungi like Penicillium verrucosum. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Immunomodulatory Effects

In experimental models, particularly using mouse splenocytes, 3H-Naphtho[2,1-b]pyran-2-carboxylic acid has been observed to stimulate lysosomal activity, suggesting potential immunomodulatory effects. This could make it a candidate for further research in immunotherapy applications .

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthoquinone derivatives, including ethyl ester variants. The results indicated that these compounds significantly reduced oxidative stress markers in cellular models by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)【5】.

Antimicrobial Efficacy Assessment

In a comparative study of antimicrobial agents, 3H-Naphtho[2,1-b]pyran-2-carboxylic acid demonstrated higher efficacy than standard antibiotics against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional treatments, indicating its potential as an alternative therapeutic agent【6】.

Data Table: Biological Activities Overview

Biological ActivityObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits Staphylococcus aureus
ImmunomodulatoryStimulates lysosomal activity

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester is in analytical chemistry, specifically in the separation and analysis of compounds via HPLC. A study demonstrated that this compound can be effectively separated using a reverse-phase HPLC method. The mobile phase composition includes acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for scalable applications in preparative separations and impurity isolation, making it valuable for pharmacokinetic studies .

Pharmacological Applications

Potential Drug Development

The structural characteristics of 3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester suggest its potential as a lead compound in drug development. Its derivatives have shown biological activity in various studies. For example, compounds with similar naphthoquinone structures have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. The ethyl ester form may enhance bioavailability and efficacy compared to other derivatives .

Materials Science Applications

Polymer Chemistry

In materials science, the compound's unique structure allows it to be utilized in the synthesis of functional polymers. Its reactivity can be harnessed to create polymeric materials with specific optical or electronic properties. Research indicates that incorporating such naphthoquinone derivatives into polymer matrices can improve the material's thermal stability and mechanical strength while providing UV protection .

Case Studies and Research Findings

StudyApplicationFindings
HPLC Separation StudyAnalytical ChemistryDemonstrated effective separation using acetonitrile and phosphoric acid as mobile phase components.
Anticancer Activity StudyPharmacologySimilar naphthoquinone compounds showed significant apoptosis induction in cancer cell lines.
Polymer Synthesis ResearchMaterials ScienceNaphthoquinone derivatives improved thermal stability and UV resistance in polymer matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Activities References
3H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-oxo- C₁₄H₇NO₂ 245.21 Nitrile group at position 2 Antimicrobial activity screening
3H-Naphtho[2,1-b]pyran-2-carboxamide, 3-imino- C₁₃H₁₀N₂O₂ 226.23 Carboxamide and imino groups Potential kinase inhibitors
Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate C₁₉H₁₈O₅ 326.34 Dual ethyl ester groups Crystallography studies

Key Observations :

  • Nitrile vs.
  • Amide Derivatives : Carboxamide analogs (e.g., NSC701070) show promise in targeting kinases, leveraging hydrogen-bonding interactions absent in ester derivatives .
Ester Derivatives with Modified Alkyl Chains
Compound Name Molecular Formula Alkyl Chain LogP Applications References
Ethyl 2-oxo-2H-chromene-3-carboxylate C₁₂H₁₀O₄ Ethyl 2.1 Fluorescent probes
Diethyl 3H-naphtho[2,1-b]pyran-2,3-dicarboxylate C₁₉H₁₈O₅ Diethyl 3.5 Crystallographic structural models

Key Observations :

  • Mono vs.
  • Chromene vs. Naphthopyran Esters : Ethyl 2-oxo-2H-chromene-3-carboxylate (a coumarin derivative) shares similar ester functionality but lacks the fused naphthalene ring, reducing aromatic stacking interactions .
Fused Ring System Comparisons
Compound Name Core Structure Functional Groups Biological Relevance References
7-Hydroxy-4-methylcoumarin Coumarin 7-hydroxy, 4-methyl UV absorption, enzyme substrates
ThioGlo-1 (Maleimide-modified naphthopyran) Naphthopyran Maleimide, methoxy Protein sulfhydryl group detection

Key Observations :

  • Coumarin vs. Naphthopyran : Coumarins (e.g., 7-hydroxy-4-methylcoumarin) are smaller and more water-soluble, whereas naphthopyrans offer extended conjugation for fluorescence applications .
  • Biochemical Probes : ThioGlo-1, a naphthopyran derivative, demonstrates superior fluorescence quantum yield compared to coumarin-based probes, enabling sensitive protein modification studies .

Preparation Methods

Cyclization of 2-Naphthyl Propiolate via Echavarren’s Catalyst

The most efficient route involves gold(I)-catalyzed cyclization of 2-naphthyl propiolate. Cervi et al. (2021) demonstrated that treating 2-naphthyl propiolate with Echavarren’s catalyst (typically a phosphine-gold complex) in dichloromethane at 18°C for 1 hour yields the target compound quantitatively . This method excels in atom economy and avoids byproducts.

Reaction Conditions

ReactantCatalystSolventTemperatureTimeYield
2-Naphthyl propiolateEchavarren’s catalystCH₂Cl₂18°C1 h100%

Mechanistically, the gold catalyst activates the alkyne, inducing a 6-endo-dig cyclization to form the pyran ring. The ester group remains intact due to mild conditions .

Adapting coumarin synthesis strategies , 2-hydroxy-1-naphthaldehyde reacts with diethyl malonate under basic conditions. Catalysts such as piperidine or Mg-Al hydrotalcite facilitate condensation and cyclization (Figure 1).

Figure 1: Knoevenagel Route to Naphthopyran

Optimized Conditions

  • Catalyst: Piperidine (20 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 70–85%

Microwave irradiation reduces reaction time to 15 minutes with comparable yields (82%) .

Pechmann Condensation with β-Naphthol

Classic Pechmann conditions (β-naphthol + ethyl acetoacetate in concentrated H₂SO₄) form the pyran ring. While effective for coumarins , naphthol’s bulkiness lowers yields:

Table 2: Pechmann Method Performance

Acid CatalystTemperatureTimeYield
H₂SO₄ (conc.)0–5°C24 h45%
POCl₃60°C6 h55%

Side products include dihydro derivatives, necessitating careful workup .

Copper-Mediated C–C Bond Formation

Copper(II) bromide catalyzes coupling between β-naphthol derivatives and ethyl propiolate. This method, adapted from coumarin syntheses , proceeds via:

Reaction Pathway

  • Oxidative coupling of naphthol and propiolate.

  • Cyclization to form the pyran ring.

Conditions

  • Catalyst: CuBr₂ (10 mol%)

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 65%

Reformatsky Reaction with Zinc

Zinc-mediated Reformatsky reaction between 2-bromo-1-naphthoate and ethyl glyoxylate forms the ester side chain. Subsequent cyclization under acidic conditions yields the product:

Steps

  • Reformatsky coupling: Zn, THF, 0°C.

  • Cyclization: HCl/EtOH, reflux.
    Overall Yield: 58%

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTimeCostScalability
Echavarren’s catalyst100%1 hHighModerate
Knoevenagel85%3 hLowHigh
Pechmann45–55%24 hLowModerate
Copper-mediated65%12 hMediumLow

The gold-catalyzed method is optimal for yield and speed, while Knoevenagel offers cost efficiency. Pechmann remains viable for low-resource settings.

Q & A

Q. Basic

  • Column chromatography : Removes unreacted starting materials and side products .
  • Spectroscopic validation :
    • ¹H NMR : Absence of residual solvent peaks and integration matching expected protons (e.g., NH₂ singlet at δ 6.48 ppm) .
    • IR : Confirmation of ester and amine functional groups .
    • HRMS : Exact mass matching theoretical values (e.g., m/z 240.0786 for C₁₅H₁₂O₃) .

How do solvent and base selection influence cyclization efficiency?

Q. Advanced

  • Solvent impact :
    • Acetonitrile yields higher regioselectivity for naphthofuran formation, while DMF may accelerate reaction rates but risk side reactions .
  • Base role : K₂CO₃ deprotonates the hydroxyl group of 2-hydroxy-1-naphthonitrile, facilitating nucleophilic attack on ethyl chloroacetate. Alternative bases (e.g., DABCO) may alter reaction pathways in multi-component systems .

What strategies are employed to synthesize hydrazide derivatives?

Q. Advanced

  • Reaction protocol :
    • Reflux the ester with hydrazine hydrate in ethanol under acidic conditions to form naphtho[2,1-b]furan-2-carbohydrazide .
    • Validation :
  • IR : Loss of ester carbonyl (~1718 cm⁻¹) and emergence of hydrazide carbonyl (~1657 cm⁻¹) .
  • ¹H NMR : NH₂ signals at δ 4.62 ppm and NH at δ 10.12 ppm (D₂O exchangeable) .

How can spectral data discrepancies be resolved during derivative characterization?

Q. Advanced

  • Multi-technique approach :
    • Combine ¹³C NMR with DEPT-135 to assign quaternary carbons in complex aromatic systems .
    • Use HRMS to distinguish between isomers (e.g., m/z 226.0743 for C₁₃H₁₀N₂O₂) .
  • D₂O exchange : Confirm NH/NH₂ protons by observing signal disappearance in ¹H NMR .

How are computational methods applied to predict drug-likeness?

Q. Advanced

  • Molecular docking :
    • Use AutoDock Vina or similar tools to assess binding affinity with target proteins (e.g., cyclin-dependent kinases) .
    • Parameters: Grid box centered on active sites, Lamarckian genetic algorithm for conformational sampling .
  • ADMET prediction : SwissADME or pkCSM to evaluate bioavailability, CYP450 interactions, and toxicity .

How to design multi-step reactions for bioactive derivatives?

Q. Advanced

  • Functionalization steps :
    • Convert ester to hydrazide (hydrazine hydrate) .
    • Form Schiff bases with aromatic aldehydes (e.g., 2-chloro-3-formyl quinolines) .
    • Cyclize with chloroacetyl chloride to synthesize azetidinone derivatives (β-lactam analogs) .
  • Key optimization :
    • Catalytic acetic acid for imine formation .
    • Triethylamine as a base to neutralize HCl during cyclization .

What challenges arise in heterocyclic ring formation?

Q. Advanced

  • Regioselectivity : Competing pathways (e.g., furan vs. pyran formation) are controlled by solvent polarity and base strength .
  • Side reactions : Ethyl chloroacetate hydrolysis in polar solvents requires strict anhydrous conditions .
  • Monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track reaction progress .

How to optimize one-pot syntheses for complex derivatives?

Q. Advanced

  • Catalyst selection : L-proline or DABCO enhances enamine/intermediate stabilization in multi-component reactions .
  • Solvent system : Ethanol/water mixtures improve solubility of polar intermediates .
  • Temperature : 60–80°C balances reaction rate and byproduct suppression .

What are the key spectroscopic markers for the ester functional group?

Q. Basic

  • IR : Strong ester C=O stretch at 1718 cm⁻¹ .
  • ¹H NMR :
    • Ethyl CH₃ triplet at δ 1.35 ppm (J=7 Hz) .
    • Ethyl CH₂ quartet at δ 4.45 ppm (J=7 Hz) .
  • ¹³C NMR : Ester carbonyl at ~168–170 ppm .

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